2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]piperidine hydrochloride
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Overview
Description
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a phenyl group, which is further substituted with a 1-methyl-1H-pyrazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]piperidine hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring and its subsequent attachment to the phenyl group. One common method involves the reaction of 1-methylpyrazole with a suitable phenyl halide under basic conditions to form the desired substituted phenylpyrazole. This intermediate is then reacted with piperidine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or methanol and catalysts such as palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the phenyl ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The compound may modulate the activity of its targets by either inhibiting or activating them, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-pyrazoleboronic acid pinacol ester: Shares the pyrazole ring but differs in its functional groups and overall structure.
4-(1H-pyrazol-4-yl)benzoic acid: Contains a pyrazole ring attached to a benzoic acid moiety, differing in the substituents on the phenyl ring.
Uniqueness
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a substituted phenylpyrazole makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
2-[4-(1-methylpyrazol-4-yl)phenyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3.ClH/c1-18-11-14(10-17-18)12-5-7-13(8-6-12)15-4-2-3-9-16-15;/h5-8,10-11,15-16H,2-4,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLDZMVKFBYBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)C3CCCCN3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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